Reboxetine mesylate

描述

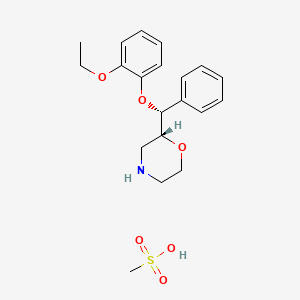

Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-STYNFMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045690 | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98769-84-7 | |

| Record name | Reboxetine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98769-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBOXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reboxetine Mesylate: A Technical Guide to its Neuronal Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the neuronal mechanism of action for reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). Reboxetine's primary therapeutic effect is derived from its high-affinity and selective blockade of the norepinephrine transporter (NET), leading to increased noradrenergic neurotransmission. This guide details the core mechanism, including transporter binding affinities and subsequent effects on extracellular monoamine levels. Furthermore, it explores the long-term downstream neuronal adaptations, focusing on the cAMP-CREB signaling cascade and the upregulation of neurotrophic factors such as BDNF, which are believed to underlie its sustained antidepressant effects. Detailed methodologies for key experimental assays used to elucidate this mechanism are provided, and critical signaling pathways and workflows are visualized using Graphviz diagrams for enhanced clarity.

Core Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its fundamental mechanism involves binding to the presynaptic norepinephrine transporter (NET) in noradrenergic neurons.[2][3][4] The NET is the primary mechanism for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting this transporter, reboxetine effectively increases the concentration and prolongs the residence time of NE in the synapse.[6][7] This enhanced availability of NE leads to greater stimulation of postsynaptic α- and β-adrenergic receptors, which is believed to be the basis for its therapeutic effects in treating major depressive disorder.[6][7]

Unlike many tricyclic antidepressants (TCAs), reboxetine exhibits high selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][8] It also has a weak affinity for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, which contributes to a more favorable side-effect profile compared to older antidepressants.[1]

Data Presentation: Transporter Binding & Functional Inhibition

The selectivity of reboxetine is quantified through binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently demonstrate a significantly higher affinity for NET compared to SERT and DAT.

| Parameter | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Reference |

| Ki (nM, rat) | 1.1 | 129 | > 10,000 | [5] |

| Ki (nM) | 8.2 | 1070 | - | [9] |

| IC50 (nM, rat synaptosomes) | 8.5 | 6,900 | 89,000 | [10] |

Data Presentation: Effects on Extracellular Monoamine Levels

In vivo microdialysis studies confirm that reboxetine administration leads to a substantial and selective increase in extracellular norepinephrine levels in key brain regions. The effect on dopamine is region-specific, with increases observed in the prefrontal cortex but not the nucleus accumbens, likely due to the reliance on NET for dopamine clearance in the cortex.[11]

| Brain Region | Neurotransmitter | Dose (i.p.) | Max Increase from Baseline (%) | Reference |

| Frontal Cortex | Norepinephrine | 15 mg/kg | 242% | [12][13] |

| Dorsal Hippocampus | Norepinephrine | 15 mg/kg | 240% | [12][13] |

| Medial Prefrontal Cortex | Dopamine | 0.15–13.5 mg/kg | Significant Enhancement | [11] |

| Nucleus Accumbens | Dopamine | 0.15–13.5 mg/kg | No Effect | [11] |

| Striatum | 5-HT | 15 mg/kg | ~40% (slight increase) | [13] |

Downstream Neuronal Adaptations and Signaling

The therapeutic effects of antidepressants, including reboxetine, are associated with neuroadaptive changes that occur after chronic administration.[14] The initial increase in synaptic norepinephrine triggers a cascade of intracellular events that lead to long-term changes in gene expression and neuronal function.

The cAMP-CREB Signaling Pathway

A key downstream pathway involves the activation of the cAMP (cyclic adenosine monophosphate) signal transduction cascade.[15][16] Increased norepinephrine in the synapse leads to the stimulation of G-protein coupled adrenergic receptors, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[15][16]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of various genes.[15][16] One of the most critical target genes regulated by CREB in the context of antidepressant action is Brain-Derived Neurotrophic Factor (BDNF).[14][17] Chronic, but not acute, treatment with NRIs like reboxetine has been shown to increase the expression of BDNF and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), in brain regions such as the hippocampus.[14][18][19][20]

Impact on Synaptic Plasticity and Neurogenesis

The upregulation of the BDNF-TrkB signaling system is central to promoting neuroplasticity.[21][22][23] This includes strengthening synaptic connections, promoting the growth and survival of neurons, and stimulating adult neurogenesis, particularly in the hippocampus.[20][23] Studies have shown that reboxetine treatment can reverse stress-induced reductions in hippocampal BDNF levels and restore hippocampal synaptic plasticity (e.g., long-term potentiation, LTP).[19][24] This restoration of neuronal function and connectivity is thought to be a core component of its antidepressant effect.[24] The extracellular signal-regulated kinase (ERK) pathway has also been identified as a participant in the molecular activity of reboxetine in the hippocampus.[19]

References

- 1. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 7. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hippocampal brain-derived neurotrophic factor expression following treatment with reboxetine, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 22. BDNF as a Mediator of Antidepressant Response: Recent Advances and Lifestyle Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY | Health and Society [periodicojs.com.br]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereoselective Activity of (S,S)-(+)-Reboxetine versus (R,R)-(-)-Reboxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential pharmacological activities of the enantiomers of reboxetine, a selective norepinephrine reuptake inhibitor (NRI). The document focuses on the stereoselective interaction of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine with monoamine transporters, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Executive Summary

Reboxetine is clinically administered as a racemic mixture of its (S,S)-(+) and (R,R)-(-) enantiomers.[1][2] In vitro pharmacological studies have conclusively demonstrated that the therapeutic activity of reboxetine as a norepinephrine reuptake inhibitor is overwhelmingly attributed to the (S,S)-(+)-enantiomer. This enantiomer exhibits a significantly higher affinity and inhibitory potency for the norepinephrine transporter (NET) compared to its (R,R)-(-) counterpart.[3][4] Both enantiomers display negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), underscoring the high selectivity of reboxetine for the noradrenergic system.[5] This document synthesizes the available data to provide a clear comparison of the two enantiomers, outlines the standard experimental procedures used to determine these properties, and illustrates the molecular mechanism of action.

Comparative Pharmacodynamics: Activity at Monoamine Transporters

The defining characteristic of reboxetine's mechanism of action is its potent and selective inhibition of the norepinephrine transporter.[6] This action is highly dependent on the stereochemistry of the molecule, with the (S,S)-(+)-enantiomer being substantially more active than the (R,R)-(-)-enantiomer.[3][4]

Quantitative Data: Binding Affinity and Functional Potency

The stereoselective activity of the reboxetine enantiomers is quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. The data consistently show a significant disparity in their interaction with the norepinephrine transporter.

Table 1: Comparative Binding Affinity (Kᵢ, nM) of Reboxetine Enantiomers and Racemate at Human Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Data Source(s) |

| (S,S)-(+)-Reboxetine | ~1.1 | >10,000 | >10,000 | [7] |

| (R,R)-(-)-Reboxetine | ~143 | >10,000 | >10,000 | [7] |

| Racemic Reboxetine | 13.4 | 273.5 | >10,000 | [2] |

Note: The data highlights the approximately 130-fold greater affinity of the (S,S)-(+)-enantiomer for the human norepinephrine transporter (hNET) compared to the (R,R)-(-)-enantiomer.[7]

Table 2: Comparative Functional Inhibitory Potency (IC₅₀, nM) of Reboxetine Enantiomers and Racemate on Monoamine Uptake

| Compound | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake | Dopamine (DA) Uptake | Data Source(s) |

| (S,S)-(+)-Reboxetine | Potent Inhibition | >10,000 | >10,000 | [7] |

| (R,R)-(-)-Reboxetine | Weak Inhibition | >10,000 | >10,000 | [7] |

| Racemic Reboxetine | 8.5 | 6,900 | 89,000 | [5] |

Note: The IC₅₀ values for the racemic mixture demonstrate a high degree of selectivity for the inhibition of norepinephrine uptake over serotonin and dopamine uptake.[5] The potency of the racemate is primarily driven by the (S,S)-(+)-enantiomer.

Key Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.

Objective: To determine the Kᵢ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine at hNET, hSERT, and hDAT.

Materials & Reagents:

-

Membrane Preparations: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the respective human monoamine transporter.

-

Radioligands: [³H]Nisoxetine for NET, [³H]Citalopram or [³H]Paroxetine for SERT, [³H]WIN 35,428 for DAT.

-

Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.

-

Reference Compounds for Non-Specific Binding: Desipramine (for NET), Fluoxetine (for SERT), GBR 12909 (for DAT).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and ice-cold wash buffer.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of transporter-expressing cells. Protein concentration is quantified.

-

Assay Incubation: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kₑ, and either buffer (for total binding), a high concentration of a reference compound (for non-specific binding), or a range of concentrations of the test compound.

-

Equilibration: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC₅₀ values of (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials & Reagents:

-

Biological System: Transporter-expressing cell lines (as above) or synaptosomes isolated from rodent brain regions rich in the respective transporters (e.g., hippocampus for NET, striatum for DAT).

-

Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

-

Test Compounds: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine.

-

Buffers: Physiological salt solution (e.g., Krebs-Ringer-HEPES).

-

Equipment: As described for the binding assay.

Methodology:

-

Preparation: Cells or synaptosomes are prepared and suspended in the assay buffer.

-

Pre-incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes at 37°C).

-

Uptake Initiation and Incubation: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter. The incubation is carried out for a short period where uptake is linear (e.g., 5-10 minutes).

-

Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The radioactivity trapped inside the cells/synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of neurotransmitter uptake is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

Visualizations: Pathways and Workflows

Signaling Pathway: Stereoselective Inhibition of Norepinephrine Transporter

Caption: Stereoselective inhibition of the norepinephrine transporter by reboxetine enantiomers.

Experimental Workflow: Comparative In Vitro Analysis

Caption: Workflow for the in vitro comparison of reboxetine enantiomer activity.

Conclusion

The pharmacological activity of reboxetine is characterized by a high degree of stereoselectivity. The (S,S)-(+)-enantiomer is the eutomer, responsible for the potent and selective inhibition of the norepinephrine transporter that underlies the drug's therapeutic effect. In contrast, the (R,R)-(-)-enantiomer is the distomer, contributing minimally to NET inhibition. Both enantiomers are inactive at SERT and DAT at clinically relevant concentrations. This profound difference in activity highlights the critical importance of stereochemistry in drug design and evaluation. The development of single-enantiomer drugs, such as esreboxetine ((S,S)-reboxetine), is a logical progression to optimize therapeutic benefit and potentially reduce variability in patient response. The methodologies outlined in this guide represent the standard for characterizing the in vitro pharmacology of such chiral molecules, providing essential data for regulatory submissions and further research.

References

- 1. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reboxetine - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]

- 5. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

Reboxetine Mesylate: A Technical Profile of a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its mechanism of action is centered on its high affinity and selectivity for the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of reboxetine, with a focus on its binding affinities, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.

Pharmacological Profile

Reboxetine exhibits a distinct pharmacological profile characterized by its potent and selective inhibition of the norepinephrine transporter.[4] This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]

Binding Affinity and Selectivity

The selectivity of reboxetine for the human norepinephrine transporter (hNET) over the serotonin (hSERT) and dopamine (hDAT) transporters is a key feature of its pharmacological action.[2][3] In vitro binding assays have consistently demonstrated reboxetine's high affinity for hNET.[6]

Table 1: Reboxetine Binding Affinity (Ki) and Inhibitory Concentration (IC50) at Monoamine Transporters

| Transporter | Ki (nM)[7] | IC50 (nM)[8] |

| Norepinephrine Transporter (NET) | 13.4 | 8.5 |

| Serotonin Transporter (SERT) | 273.5 | 6,900 |

| Dopamine Transporter (DAT) | >10,000 | 89,000 |

Note: Ki (inhibition constant) represents the concentration of a drug that will bind to half of the available transporters at equilibrium. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly illustrates reboxetine's approximately 20-fold greater selectivity for NET over SERT and its negligible affinity for DAT.[7] Reboxetine also shows weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors (Ki > 1,000 nmol/L).[4]

Enantiomer-Specific Binding Kinetics

Reboxetine is administered as a racemic mixture of (R,R)-(-) and (S,S)-(+)-enantiomers.[7] Studies have revealed significant differences in the binding kinetics of these enantiomers to the human norepinephrine transporter (hNET). The (S,S)-enantiomer demonstrates a substantially higher steady-state affinity for hNET compared to the (R,R)-enantiomer.[6]

Table 2: Binding Kinetics of Reboxetine Enantiomers at the Human Norepinephrine Transporter (hNET) [6]

| Enantiomer | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | t1/2 (dissociation half-life) |

| (S,S)-reboxetine | 0.076 ± 0.009 | ~1.4 x 10⁵ | 1.05 x 10⁻⁵ | ~18 hours |

| (R,R)-reboxetine | 9.7 ± 0.8 | ~4.3 x 10⁵ | 4.2 x 10⁻³ | ~3 minutes |

Note: Kd (dissociation constant) is the concentration of ligand at which half of the available binding sites are occupied at equilibrium. kon is the association rate constant, and koff is the dissociation rate constant.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of reboxetine is the blockade of norepinephrine reuptake from the synaptic cleft.[9] By inhibiting the norepinephrine transporter (NET), reboxetine increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Experimental Protocols

The characterization of reboxetine's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of reboxetine for the norepinephrine, serotonin, and dopamine transporters.

Objective: To quantify the affinity of reboxetine for hNET, hSERT, and hDAT.

Materials:

-

Cell membranes expressing the human norepinephrine, serotonin, or dopamine transporter (e.g., from HEK293 cells).

-

Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).

-

This compound.

-

Reference compounds (e.g., desipramine for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target transporter to confluency.

-

Harvest cells and centrifuge.

-

Wash the cell pellet with ice-cold assay buffer.

-

Homogenize the cells and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of reboxetine.

-

Add the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a competing ligand (for non-specific binding), or reboxetine to the respective wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the reboxetine concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the functional inhibition of neurotransmitter reuptake by reboxetine in isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory potency (IC50) of reboxetine on norepinephrine, serotonin, and dopamine uptake.

Materials:

-

Fresh brain tissue (e.g., rat cortex or hippocampus).

-

Synaptosome preparation buffers.

-

Radiolabeled neurotransmitters (e.g., [³H]norepinephrine).

-

This compound.

-

Selective uptake inhibitors for control experiments.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in an appropriate buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a suitable buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with various concentrations of reboxetine or vehicle.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at a physiological temperature (e.g., 37°C).

-

-

Termination and Quantification:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake for each reboxetine concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the reboxetine concentration to determine the IC50 value.

-

Conclusion

This compound is a well-characterized selective norepinephrine reuptake inhibitor. Its pharmacological profile, defined by high affinity and selectivity for the norepinephrine transporter, provides a clear mechanism for its therapeutic effects. The experimental protocols detailed in this guide are fundamental for the continued investigation of reboxetine and the development of novel compounds targeting the noradrenergic system. The quantitative data presented underscores the selective nature of reboxetine's interaction with monoamine transporters, making it a valuable tool for both clinical use and further neuropharmacological research.

References

- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reboxetine - Wikipedia [en.wikipedia.org]

- 8. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological properties of reboxetine mesylate

An In-depth Technical Guide on the Core Pharmacological Properties of Reboxetine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective norepinephrine reuptake inhibitor (NRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] It represents a class of antidepressants with a distinct mechanism of action compared to the more common selective serotonin reuptake inhibitors (SSRIs).[1][4] By potently and selectively blocking the norepinephrine transporter (NET), reboxetine enhances noradrenergic neurotransmission, which is believed to be a key factor in its therapeutic effect.[4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, metabolism, clinical efficacy, and safety profile, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Reboxetine exerts its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[4][5] This action is accomplished through high-affinity binding to and blockade of the norepinephrine transporter (NET).[4][6] The resulting increase in the concentration and dwell time of NE in the synapse leads to enhanced stimulation of postsynaptic α- and β-adrenergic receptors, which triggers downstream signaling cascades associated with improved mood and cognitive function.[4]

Unlike many tricyclic antidepressants (TCAs), reboxetine is highly selective. It has a significantly weaker effect on the serotonin transporter (SERT) and does not affect the dopamine transporter (DAT).[5][7] This selectivity for the noradrenergic system is believed to contribute to its specific side-effect profile, which differs from that of SSRIs and TCAs.[8][9]

Pharmacodynamics: Receptor Binding Profile

A key characteristic of reboxetine is its specific binding profile. In vitro studies have demonstrated its high affinity for the human norepinephrine transporter while showing negligible affinity for a wide range of other neurotransmitter receptors.[10][11] This specificity distinguishes it from older antidepressants like TCAs, which often interact with muscarinic, histaminergic, and adrenergic receptors, leading to side effects such as dry mouth, sedation, and orthostatic hypotension.[6][12] Reboxetine's weak affinity for these other receptors contributes to its improved tolerability profile.[13][14]

Table 1: Reboxetine Binding Affinity & Transporter Inhibition

| Target | Parameter | Value (nM) | Species | Reference |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) | Ki | 1.1 | Rat | [15] |

| Serotonin Transporter (SERT) | Ki | 129 | Rat | [15] |

| Dopamine Transporter (DAT) | Ki | >10,000 | Rat | [15] |

| Muscarinic Receptors | Ki | >1,000 | Human | [13][14] |

| Histaminergic H1 Receptors | Ki | >1,000 | Human | [13][14] |

| Adrenergic α1 Receptors | Ki | >1,000 | Human | [13][14] |

| Dopaminergic D2 Receptors | Ki | >1,000 | Human |[13][14] |

Pharmacokinetics

The pharmacokinetic profile of reboxetine supports twice-daily administration. It exhibits linear pharmacokinetics within the clinically recommended dose range.[5][16][17]

-

Absorption: Reboxetine is well absorbed after oral administration, with an absolute bioavailability of approximately 94%.[5][17] Peak plasma concentrations (Tmax) are typically reached within 2-4 hours.[17][18] While food may delay the rate of absorption, it does not significantly affect the overall extent of absorption.[5][17]

-

Distribution: The drug is extensively bound to plasma proteins (>97%), primarily to alpha-1-acid glycoprotein.[2][17] Its distribution appears to be limited to a fraction of the total body water.[17]

-

Metabolism: Reboxetine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][5][19] The primary metabolic pathways include O-dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulphate conjugation.[2] The (S,S)-(+)-enantiomer is considered more potent, though its plasma concentrations are lower than the (R,R)-(-)-enantiomer after administration of the racemic mixture.[17][18]

-

Excretion: The mean terminal elimination half-life (t1/2) is approximately 12-13 hours.[2][5][7] Steady-state plasma concentrations are typically achieved within 5 days of consistent dosing.[5][7] Elimination is mainly through hepatic metabolism, with less than 10% of the dose excreted unchanged in the urine.[17]

Table 2: Key Pharmacokinetic Parameters of Reboxetine

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ≥94% | [5][17][19] |

| Time to Peak (Tmax) | ~2 hours | [5][16] |

| Plasma Protein Binding | 97-98% | [2][19] |

| Elimination Half-Life (t1/2) | 12.5 - 13 hours | [2][5][7] |

| Primary Metabolizing Enzyme | CYP3A4 | [5][7][19] |

| Steady State | Within 5 days |[5][7] |

Experimental Protocols

In Vitro Receptor Binding & Uptake Assays

The selectivity and affinity of reboxetine for monoamine transporters were determined using radioligand binding and uptake assays.

-

Objective: To quantify the binding affinity (Ki) of reboxetine for NET, SERT, and DAT and its inhibitory potency on neurotransmitter uptake.

-

Methodology (General Protocol):

-

Tissue Preparation: Synaptosomal preparations are made from specific rat brain regions rich in the target transporters (e.g., hypothalamus for NET, striatum for DAT).

-

Binding Assay: The tissue preparations are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of reboxetine.

-

Separation: Bound and free radioligands are separated via rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using liquid scintillation counting.

-

Data Analysis: IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

-

-

Reference Studies: These methods are standard in neuropharmacology and were used in studies defining reboxetine's profile.[13][14]

Preclinical In Vivo Models of Depression

The antidepressant potential of reboxetine was evaluated in established animal models.

-

Objective: To assess the antidepressant-like activity of reboxetine in vivo.

-

Models Used:

-

Forced Swim Test (Porsolt's Test): Rats or mice are placed in a cylinder of water from which they cannot escape. Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair. Reboxetine was shown to significantly reduce immobility time in this test.[13][20]

-

Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured. Reboxetine also demonstrated a significant decrease in immobility in this model.[13]

-

-

Protocol (Tail Suspension Test Example):

-

Dosing: Mice are administered reboxetine (e.g., 30 mg/kg, i.p.) or vehicle.[21]

-

Acclimation: After a set period (e.g., 30-60 minutes), the mice are suspended.

-

Observation: The total time the animal remains immobile during a fixed period (e.g., 6 minutes) is recorded by an observer or automated system.

-

Analysis: Immobility times between the reboxetine-treated and control groups are compared using statistical tests.

-

Clinical Trial Design for Efficacy Assessment

Human efficacy was established through randomized, double-blind, controlled clinical trials.

-

Objective: To determine the efficacy and safety of reboxetine in treating MDD compared to placebo and/or active comparators.

-

Methodology (General Protocol):

-

Patient Population: Adult patients diagnosed with MDD according to DSM criteria, often with a minimum baseline severity score on a depression rating scale (e.g., Hamilton Rating Scale for Depression [HAM-D] ≥25 for severe depression).[22]

-

Design: A multi-center, randomized, double-blind, parallel-group design is typically used.[22]

-

Intervention: Patients are randomized to receive a fixed or flexible dose of reboxetine (e.g., 8-10 mg/day), a placebo, or an active comparator (e.g., fluoxetine, imipramine).[22][23]

-

Duration: Acute treatment trials typically last 4 to 8 weeks.[22]

-

Primary Outcome: The primary efficacy measure is the change from baseline in the total score of a validated depression scale, such as the HAM-D.[22][23]

-

Secondary Outcomes: These may include the proportion of responders (e.g., ≥50% reduction in HAM-D score) and remitters (e.g., HAM-D score ≤7).[22]

-

Clinical Efficacy & Safety Profile

Efficacy

Clinical trials have demonstrated that reboxetine is more effective than placebo in the acute treatment of MDD.[7][12] In studies focusing on patients with severe depression, reboxetine showed a significantly greater reduction in mean HAM-D scores compared to placebo.[22] The overall mean responder rate in these trials was 63% for reboxetine versus 36% for placebo.[22]

When compared to other antidepressants, reboxetine has shown comparable efficacy to TCAs like imipramine and desipramine, and the SSRI fluoxetine.[7][12][23][24] In a subset of severely depressed patients, reboxetine was found to be significantly more effective than fluoxetine.[23] However, it is important to note that a comprehensive meta-analysis that included unpublished data concluded that reboxetine was, overall, an ineffective antidepressant and that published data had overestimated its benefits.[19][25]

Safety and Tolerability

Reboxetine is generally well-tolerated.[24] Its selective action on the norepinephrine system results in a side-effect profile that is distinct from serotonergic agents.[8]

-

Common Adverse Events: The most frequently reported adverse effects include dry mouth, constipation, insomnia, increased sweating, dizziness, and tachycardia.[7][19][24]

-

Cardiovascular Effects: Reboxetine has no significant cardiovascular effects in most patients, though tachycardia and hypotension can occur.[8][9] ECG changes have been noted in a small percentage of elderly patients.[7]

-

Discontinuation: The rate of discontinuation due to adverse events in short-term studies was not significantly different from placebo.[8][9] There is no evidence of a withdrawal syndrome upon abrupt discontinuation.[8][9]

-

Drug Interactions: As reboxetine is metabolized by CYP3A4, its plasma concentrations can be increased by potent inhibitors of this enzyme (e.g., ketoconazole).[7][26] Caution is advised when co-administering with other CYP3A4 substrates or inhibitors.

Conclusion

This compound is a pharmacologically potent and highly selective norepinephrine reuptake inhibitor.[5][13] Its specificity for the NET over other monoamine transporters and neurotransmitter receptors underpins its distinct therapeutic and side-effect profile. Pharmacokinetic data confirm its suitability for twice-daily dosing. While some clinical trials have established its efficacy over placebo and comparability to other antidepressants, particularly in severe depression, other comprehensive analyses have questioned its overall effectiveness and benefit-risk profile.[22][25] For drug development professionals and researchers, reboxetine remains a valuable pharmacological tool for elucidating the role of the noradrenergic system in CNS disorders.[10][14]

References

- 1. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 2. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 5. healthyplace.com [healthyplace.com]

- 6. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Reboxetine: tolerability and safety profile in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical efficacy of reboxetine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rndsystems.com [rndsystems.com]

- 16. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Reboxetine - Wikipedia [en.wikipedia.org]

- 20. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. The antidepressant efficacy of reboxetine in patients with severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Reboxetine [bionity.com]

Reboxetine Mesylate: A Technical Guide to its Monoamine Transporter Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of reboxetine mesylate for the core monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for NET.[2][3]

Core Binding Affinity Profile

This compound exhibits a distinct and potent selective affinity for the norepinephrine transporter. This selectivity is a cornerstone of its pharmacological profile, distinguishing it from other classes of antidepressants such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]

Quantitative Binding Affinity Data

The following table summarizes the key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for reboxetine across the three primary monoamine transporters. These values, collated from various in vitro studies, quantitatively demonstrate reboxetine's selectivity for NET.

| Transporter | Parameter | Value | Species/System | Reference |

| Norepinephrine Transporter (NET) | Ki | 1.1 nM | Rat | |

| Ki | 8.2 nM | Not Specified | [5] | |

| IC50 | 8.5 nM | Rat Hippocampal Synaptosomes | [6] | |

| Serotonin Transporter (SERT) | Ki | 129 nM | Rat | |

| Ki | 1070 nM | Not Specified | [5] | |

| IC50 | 6.9 µM (6900 nM) | Rat Hippocampal Synaptosomes | [6] | |

| Dopamine Transporter (DAT) | Ki | > 10,000 nM | Rat | |

| IC50 | 89 µM (89,000 nM) | Rat Striatal Synaptosomes | [6] |

Ki (Inhibition constant): Represents the concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine's primary mechanism of action involves the potent and selective blockade of the norepinephrine transporter.[2] By binding to NET, reboxetine inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2] This enhanced signaling is believed to be the key mediator of its antidepressant effects.

Experimental Protocols for Determining Binding Affinity

The binding affinity of reboxetine for monoamine transporters is typically determined using in vitro radioligand binding assays and uptake inhibition assays.[7][8] These methods allow for the precise quantification of drug-transporter interactions.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a specific transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Generalized Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat brain regions rich in specific transporters like the hippocampus for NET and striatum for DAT) or cells stably expressing the human monoamine transporters are homogenized in a cold buffer solution.[9]

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is then washed and resuspended in an appropriate assay buffer.[9]

-

-

Competitive Binding Incubation:

-

A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, or [3H]WIN 35,428 for DAT) is incubated with the prepared membranes.

-

Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the transporters.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[9]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[9]

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 value is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a drug to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Generalized Protocol:

-

Synaptosome Preparation:

-

Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with varying concentrations of this compound.

-

A radiolabeled monoamine substrate (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.[6]

-

The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).[8]

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration or by adding an ice-cold stop buffer.

-

The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.

-

-

Data Analysis:

-

The concentration of reboxetine that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

-

Logical Relationship of Binding Affinity

The binding affinity data clearly illustrates a hierarchical preference of reboxetine for the monoamine transporters.

References

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 3. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. xenotech.com [xenotech.com]

Reboxetine Mesylate for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine mesylate is a highly selective and potent norepinephrine reuptake inhibitor (NRI).[1][2][3][4] Unlike many tricyclic antidepressants, it exhibits weak affinity for other neurotransmitter transporters and receptors, such as those for serotonin, dopamine, acetylcholine, and histamine.[2][5] This pharmacological specificity makes reboxetine an invaluable tool in preclinical research for isolating and investigating the role of the noradrenergic system in a variety of physiological and pathological states. Its applications in preclinical models span depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and cognitive function.[6][7][8]

This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic properties in common animal models, key experimental protocols, and the cellular signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for reboxetine is the blockade of the norepinephrine transporter (NET).[1][8] The NET is a presynaptic protein responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, reboxetine increases the concentration and prolongs the dwell time of NE in the synapse, leading to enhanced activation of postsynaptic alpha and beta-adrenergic receptors.[1]

References

- 1. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 2. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 4. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reboxetine in the light of science and clinical practice - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]

- 7. Reboxetine [bionity.com]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Reboxetine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of reboxetine mesylate, a selective norepinephrine reuptake inhibitor (NRI). The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics. This document details reboxetine's binding affinity and functional potency at key monoamine transporters, provides methodologies for its in vitro evaluation, and illustrates its mechanism of action and potential downstream signaling pathways.

Introduction

Reboxetine is a morpholine derivative that selectively inhibits the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2][3][4][5][6] This pharmacological action is believed to underlie its therapeutic effects. Unlike many other antidepressants, reboxetine exhibits a high degree of selectivity for the NET over the serotonin (SERT) and dopamine (DAT) transporters.[5][7][8] Furthermore, it demonstrates weak affinity for various other neurotransmitter receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its distinct side-effect profile.[1][4][9]

Binding Affinity and Functional Potency

The in vitro affinity of reboxetine for the human norepinephrine, serotonin, and dopamine transporters is typically determined through radioligand binding assays. The functional inhibition of these transporters is assessed using neurotransmitter uptake assays. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), consistently demonstrate reboxetine's high affinity and selectivity for the NET.

Table 1: Reboxetine Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Radioligand | Preparation | Ki (nM) | Reference(s) |

| Norepinephrine (NET) | [³H]Nisoxetine | Human Transporter | 13.4 | [10] |

| [³H]Desipramine | Human NET | 0.076 (SS-enantiomer) | [3] | |

| [³H]Desipramine | Human NET | 9.7 (RR-enantiomer) | [3] | |

| Serotonin (SERT) | [³H]Citalopram | Human Transporter | 273.5 | [10] |

| Dopamine (DAT) | [³H]WIN 35,428 | Human Transporter | >10,000 | [10] |

Table 2: Reboxetine Functional Inhibition (IC50) of Monoamine Uptake

| Transporter | Substrate | Preparation | IC50 (nM) | Reference(s) |

| Norepinephrine (NET) | [³H]Norepinephrine | Rat Hippocampal Synaptosomes | 8.5 | [1] |

| Serotonin (SERT) | [³H]5-HT | Rat Hippocampal Synaptosomes | 6,900 | [1] |

| Dopamine (DAT) | [³H]Dopamine | Rat Striatal Synaptosomes | 89,000 | [1] |

Note: The (S,S)-enantiomer of reboxetine is reported to be the more potent inhibitor of the norepinephrine transporter.[5]

Experimental Protocols

Radioligand Binding Assay for NET Affinity

This protocol outlines a competitive binding assay to determine the affinity of reboxetine for the human norepinephrine transporter (hNET).

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

-

Test Compound: this compound.

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus (Cell Harvester).

-

Liquid scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing hNET on ice.

-

Homogenize the membranes in ice-cold Assay Buffer.

-

Determine the protein concentration using a standard protein assay.

-

Dilute the membranes in Assay Buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).

-

-

Assay Setup (in a 96-well microplate, in triplicate):

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and 100 µL of the diluted membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

-

Competitive Binding: Add 50 µL of varying concentrations of reboxetine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak the glass fiber filter mat with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the reboxetine concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of reboxetine that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NET.[7]

Neurotransmitter Uptake Assay

This protocol describes a method to assess the functional inhibition of norepinephrine uptake by reboxetine. This can be performed using either radiolabeled neurotransmitters or a fluorescence-based assay kit.

Method 1: Radiometric Uptake Assay

Materials:

-

Synaptosomes or Cells: Rat brain synaptosomes (e.g., from hippocampus or cortex) or cells stably expressing hNET.

-

Radiolabeled Neurotransmitter: [³H]Norepinephrine.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Scintillation Cocktail.

-

Filtration apparatus and filters.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare synaptosomes or harvest cells expressing hNET.

-

Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of reboxetine or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate Uptake: Add [³H]Norepinephrine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash immediately with ice-cold assay buffer to remove extracellular radiolabel.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]Norepinephrine taken up by the synaptosomes/cells.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the log concentration of reboxetine.

Method 2: Fluorescence-Based Uptake Assay

Commercially available neurotransmitter transporter uptake assay kits provide a non-radioactive alternative.[11][12][13][14] These kits typically use a fluorescent substrate that is a substrate for the monoamine transporters.

General Procedure (refer to kit-specific protocol for details):

-

Cell Plating: Plate cells expressing the transporter of interest (e.g., hNET) in a microplate.

-

Compound Addition: Add varying concentrations of reboxetine to the wells and pre-incubate.

-

Dye Loading: Add the fluorescent substrate provided in the kit.

-

Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the transporter activity.

-

Data Analysis: Calculate the IC50 value based on the inhibition of the rate of fluorescence increase.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action

Reboxetine's primary mechanism of action is the selective blockade of the norepinephrine transporter. By binding to the transporter protein, it prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Caption: Reboxetine's primary mechanism of action at the noradrenergic synapse.

Potential Downstream Signaling Pathways

The sustained increase in synaptic norepinephrine due to NET inhibition by reboxetine can lead to downstream adaptations in cellular signaling pathways. While much of the research in this area is from in vivo studies, in vitro evidence suggests that reboxetine can influence the expression of neurotrophic factors and the activity of key signaling molecules. One of the key pathways implicated is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. In vitro studies have shown that reboxetine can increase the activation of BDNF promoters.[2] This can, in turn, activate downstream pathways involving the transcription factor cAMP response element-binding protein (CREB).

Caption: Potential downstream signaling cascade influenced by reboxetine.

Experimental Workflow

The in vitro characterization of a compound like reboxetine typically follows a logical progression from initial binding studies to functional assays.

Caption: General experimental workflow for in vitro characterization.

Conclusion

The in vitro characterization of this compound confirms its identity as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the NET, coupled with significantly lower affinity for SERT, DAT, and other CNS receptors, provides a clear pharmacological basis for its mechanism of action. The experimental protocols detailed in this guide offer a framework for the consistent and reliable in vitro evaluation of reboxetine and other novel compounds targeting monoamine transporters. Understanding these in vitro properties is a critical first step in the drug discovery and development process, providing essential data for further preclinical and clinical investigation.

References

- 1. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reboxetine - Wikipedia [en.wikipedia.org]

- 11. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Reboxetine Mesylate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been utilized in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for ease of comparison, and key biological and experimental processes are visualized through diagrams to facilitate understanding. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | [1] |

| CAS Number | 98769-84-7 | [1] |

| Molecular Formula | C₂₀H₂₇NO₆S | [1] |

| Molecular Weight | 409.5 g/mol | [1] |

Physicochemical Data of this compound

| Property | Value | Reference |

| Melting Point | 170-171 °C | [3] |

| Solubility | > 5 mg/mL in water | [3] |

| pKa | Not explicitly found in searches |

Pharmacology: Mechanism of Action and Selectivity

Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]

Norepinephrine Signaling Pathway

The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake, and the site of action for reboxetine.

Receptor and Transporter Binding Profile

Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[7][8]

Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 1.1 (rat) | |

| Serotonin Transporter (SERT) | 129 (rat) | |

| Dopamine Transporter (DAT) | > 10,000 (rat) |

Selectivity Profile of Reboxetine

Pharmacokinetics

Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily metabolized in the liver.

Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers

| Parameter | Value | Reference |

| Absolute Bioavailability | 94.5% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3] |

| Plasma Half-life (t1/2) | ~13 hours | [3] |

| Plasma Protein Binding | > 97% | [3] |

| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) | [3][7] |

| Excretion | < 10% unchanged in urine | [3] |

Experimental Protocols

Synthesis of Reboxetine

The synthesis of reboxetine has been approached through various routes. One common strategy involves the stereoselective synthesis of the morpholine core followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is outlined below.

A detailed synthetic procedure often involves:

-

Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl chloride to form a morpholinone derivative.[9]

-

Reduction: Reduction of the lactam functionality of the morpholinone to yield the corresponding morpholine.[10]

-

Activation and Displacement: Conversion of the hydroxyl group to a good leaving group (e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a base.[10]

-

Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]

Norepinephrine Transporter (NET) Binding Assay

The affinity of reboxetine for the norepinephrine transporter is typically determined using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined.[11]

-

-

Competitive Binding Assay:

-

A constant concentration of a radioligand with high affinity for NET (e.g., [³H]nisoxetine) is used.[11]

-

Increasing concentrations of the test compound (reboxetine) are added to a mixture of the cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

-

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.[11]

-

-

Data Analysis:

-